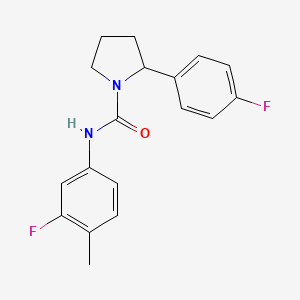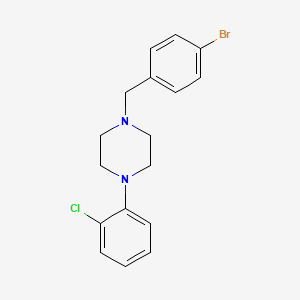
N-(3-fluoro-4-methylphenyl)-2-(4-fluorophenyl)-1-pyrrolidinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-fluoro-4-methylphenyl)-2-(4-fluorophenyl)-1-pyrrolidinecarboxamide, also known as MPDC, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. MPDC is a pyrrolidinecarboxamide derivative that has shown promising results in pre-clinical studies for its efficacy in treating various diseases.
作用机制
N-(3-fluoro-4-methylphenyl)-2-(4-fluorophenyl)-1-pyrrolidinecarboxamide acts as a selective inhibitor of the phosphodiesterase 10A (PDE10A) enzyme, which is responsible for the breakdown of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). By inhibiting the PDE10A enzyme, this compound increases the levels of cAMP and cGMP in the brain, which results in increased neuronal activity and improved cognitive function.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in pre-clinical studies. It has been shown to increase the levels of cAMP and cGMP in the brain, which results in increased neuronal activity and improved cognitive function. This compound has also been shown to have anti-inflammatory effects, which makes it a potential candidate for the treatment of inflammatory diseases.
实验室实验的优点和局限性
N-(3-fluoro-4-methylphenyl)-2-(4-fluorophenyl)-1-pyrrolidinecarboxamide has several advantages as a research tool in laboratory experiments. It is a potent and selective inhibitor of the PDE10A enzyme, which makes it an ideal tool for studying the effects of PDE10A inhibition. This compound is also stable and easy to synthesize, which makes it readily available for use in laboratory experiments. However, this compound has some limitations as a research tool. It has poor solubility in water, which makes it difficult to administer in vivo. This compound also has a short half-life, which limits its efficacy in vivo.
未来方向
There are several future directions for the research on N-(3-fluoro-4-methylphenyl)-2-(4-fluorophenyl)-1-pyrrolidinecarboxamide. One potential direction is the development of novel derivatives of this compound that have improved solubility and bioavailability. Another potential direction is the investigation of the effects of this compound on other phosphodiesterase enzymes, which may have implications for the treatment of other diseases. Additionally, further studies are needed to investigate the long-term effects of this compound on cognitive function and neuronal activity.
合成方法
N-(3-fluoro-4-methylphenyl)-2-(4-fluorophenyl)-1-pyrrolidinecarboxamide can be synthesized through a multi-step reaction process that involves the use of various reagents and catalysts. The synthesis process of this compound involves the reaction of 3-fluoro-4-methylbenzaldehyde with 4-fluorobenzylamine in the presence of sodium triacetoxyborohydride to form the intermediate product. The intermediate product is then reacted with pyrrolidinecarboxylic acid in the presence of N,N'-dicyclohexylcarbodiimide and 4-dimethylaminopyridine to form the final product, this compound.
科学研究应用
N-(3-fluoro-4-methylphenyl)-2-(4-fluorophenyl)-1-pyrrolidinecarboxamide has been extensively studied for its potential applications in various fields of scientific research. It has shown promising results in pre-clinical studies for its efficacy in treating various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. This compound has also been studied for its potential application in the field of neuroscience, where it has shown to enhance cognitive function and memory retention in pre-clinical studies.
属性
IUPAC Name |
N-(3-fluoro-4-methylphenyl)-2-(4-fluorophenyl)pyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F2N2O/c1-12-4-9-15(11-16(12)20)21-18(23)22-10-2-3-17(22)13-5-7-14(19)8-6-13/h4-9,11,17H,2-3,10H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STHDBYIPCCVPAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)N2CCCC2C3=CC=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[4-(1H-indol-3-ylmethyl)-1-(1-isopropyl-4-piperidinyl)-2-piperazinyl]ethanol](/img/structure/B6026721.png)
![4-{[2-(propylsulfonyl)-1-(tetrahydro-2-furanylmethyl)-1H-imidazol-5-yl]methyl}-1,4-diazepane-1-carbaldehyde](/img/structure/B6026723.png)
![(5-methyl-2-thienyl)[7-(3-nitrophenyl)-5-(trifluoromethyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]methanone](/img/structure/B6026736.png)
![1-(2-cyclohexylethyl)-N-[2-(4-morpholinyl)-2-(2-pyridinyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6026756.png)
![N'-{[2-(4-methylphenyl)-1,3-dioxo-2,3-dihydro-4(1H)-isoquinolinylidene]methyl}benzenesulfonohydrazide](/img/structure/B6026763.png)
![N-(3,5-dimethylphenyl)-1-(1-{[(3,5-dimethylphenyl)amino]carbonyl}propyl)-1H-pyrazole-3-carboxamide](/img/structure/B6026771.png)
![N-(4'-fluoro-3-biphenylyl)-1-[(3-isopropyl-5-isoxazolyl)carbonyl]-3-piperidinecarboxamide](/img/structure/B6026779.png)
![N-[3-(methylthio)propyl]-2-[3-oxo-1-(3-phenoxybenzyl)-2-piperazinyl]acetamide](/img/structure/B6026791.png)
![3-({[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]amino}methyl)-1-(2-fluorobenzyl)-3-hydroxy-2-piperidinone](/img/structure/B6026799.png)
![7-(4-isopropylphenyl)-8-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B6026806.png)
![N'-(3-bromo-4-hydroxy-5-methoxybenzylidene)-2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino]acetohydrazide](/img/structure/B6026815.png)
![5-({2-[2-(1H-pyrazol-1-yl)ethyl]-1-piperidinyl}carbonyl)-N-(tetrahydro-2H-pyran-4-ylmethyl)-2-pyridinamine](/img/structure/B6026817.png)
![4-bromo-1-[2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethyl]-5-methyl-3-nitro-1H-pyrazole](/img/structure/B6026824.png)